molecular formula C18H16N2O3 B4628251 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

Numéro de catalogue B4628251
Poids moléculaire: 308.3 g/mol
Clé InChI: VOHWNGSANZCMOT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin (3) and 5,7-dibromoisatin (4) involves characterizations using IR, 1H NMR, MS, and elemental analysis. The modifications at the para position of the phenyl ring and the 5, 7 positions of the isatin ring, along with increasing lipophilicity, have been found to increase cytotoxic activity, particularly against the MCF-7 cell line, indicating a promising lead for further development (Modi et al., 2011).

Molecular Structure Analysis

The molecular structure of these derivatives, especially the most active compound (6b), exhibits a high degree of selectivity towards cancer cells compared to non-cancer cells. This selectivity is crucial for the potential therapeutic use of these compounds, highlighting the importance of the molecular structure in determining biological activity (Modi et al., 2011).

Applications De Recherche Scientifique

Cytotoxic Agents in Cancer Research

A pivotal study focused on the synthesis of novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, revealing their potential as cytotoxic agents against cancer cell lines. By modifying the phenyl ring and isatin ring of these compounds, researchers discovered enhanced cytotoxic activity, particularly against the MCF-7 breast cancer cell line. One derivative demonstrated equipotent activity to the reference drug vinblastine, suggesting its promise as a lead compound for further cancer treatment research due to its selective toxicity towards cancer cells over non-cancer cells (Modi et al., 2011).

Antimicrobial Activities

Research into the antimicrobial properties of related compounds, specifically 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcases the potential of these substances in combating microbial infections. This study highlights the effectiveness of these compounds against a variety of Gram-positive and Gram-negative bacteria, suggesting a promising avenue for the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Glutaminase Inhibition for Cancer Treatment

Another significant application involves the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, targeting glutaminase inhibition as a therapeutic strategy against cancer. This research underscores the importance of structural modifications to improve drug-like properties and highlights a specific analog's efficacy in inhibiting cancer cell growth in vitro and in vivo, representing a potential new class of cancer therapeutics (Shukla et al., 2012).

Anti-Diabetic Agents

A study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides demonstrated significant antidiabetic potential. These compounds, through inhibition of the α-glucosidase enzyme, present a promising direction for developing new antidiabetic medications. The findings suggest that certain derivatives exhibit potent activity, comparable to standard treatments, with minimal cytotoxicity, indicating their viability as leads for further antidiabetic drug development (Nazir et al., 2018).

Propriétés

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)17(22)18(20)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHWNGSANZCMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.